

# Spectroscopic Data of 2-Chlorophenylboronic Acid: A Technical Guide

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## Compound of Interest

Compound Name:	C 1303
CAS No.:	128113-19-9
Cat. No.:	B1217264

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This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-Chlorophenylboronic acid. The information is presented to support research, development, and quality control activities involving this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For arylboronic acids like 2-chlorophenylboronic acid, NMR provides detailed information about the hydrogen and carbon environments within the molecule. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) through dehydration, which can lead to complex NMR spectra. To obtain clean spectra of the monomeric acid, it is often advisable to use a solvent like deuterated methanol ( $\text{CD}_3\text{OD}$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), which can break up the oligomeric species.

## $^1\text{H}$ NMR Data

The proton NMR spectrum of 2-Chlorophenylboronic acid exhibits characteristic signals for the aromatic protons. The chemical shifts and coupling constants are influenced by the substitution pattern on the benzene ring.

Proton Assignment	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
Aromatic CH	7.9 - 7.2	Multiplet	
B(OH) <sub>2</sub>	8.2 (broad singlet)	Broad Singlet	

Note: The chemical shift of the B(OH)<sub>2</sub> protons is highly dependent on the solvent, concentration, and temperature, and the peak may be broad or exchange with residual water in the solvent.

## <sup>13</sup>C NMR Data

The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Carbon Assignment	Chemical Shift ( $\delta$ ) ppm
C-B	~135
C-Cl	~133
Aromatic CH	136 - 127

Note: The carbon atom attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Chlorophenylboronic acid shows characteristic bands for the O-H, C-H, C=C, B-O, and C-Cl bonds.

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Intensity
~3300	O-H stretch (B-OH)	Strong, Broad
~3060	Aromatic C-H stretch	Medium
~1600, ~1470, ~1430	Aromatic C=C stretch	Medium-Strong
~1340	B-O stretch	Strong
~1080	In-plane C-H bend	Medium
~750	Out-of-plane C-H bend / C-Cl stretch	Strong

## Experimental Protocols

The following are representative experimental protocols for acquiring NMR and FTIR data for 2-Chlorophenylboronic acid.

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of 2-Chlorophenylboronic acid into a clean, dry vial.
- Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CD<sub>3</sub>OD).
- Ensure the sample is fully dissolved. Gentle vortexing may be applied.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz NMR Spectrometer
- Solvent: DMSO-d<sub>6</sub>

- Temperature: 298 K
- Pulse Sequence: Standard 1D proton acquisition
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Spectral Width: 16 ppm
- Reference: Tetramethylsilane (TMS) at 0.00 ppm

#### Data Acquisition (<sup>13</sup>C NMR):

- Spectrometer: 100 MHz NMR Spectrometer
- Solvent: DMSO-d<sub>6</sub>
- Temperature: 298 K
- Pulse Sequence: Standard 1D carbon acquisition with proton decoupling
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Spectral Width: 240 ppm
- Reference: Solvent peak (DMSO-d<sub>6</sub> at 39.52 ppm)

## FTIR Spectroscopy Protocol

#### Sample Preparation (KBr Pellet Method):

- Place approximately 1-2 mg of 2-Chlorophenylboronic acid in a clean agate mortar.
- Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).
- Gently grind the mixture with an agate pestle until a fine, homogeneous powder is obtained.

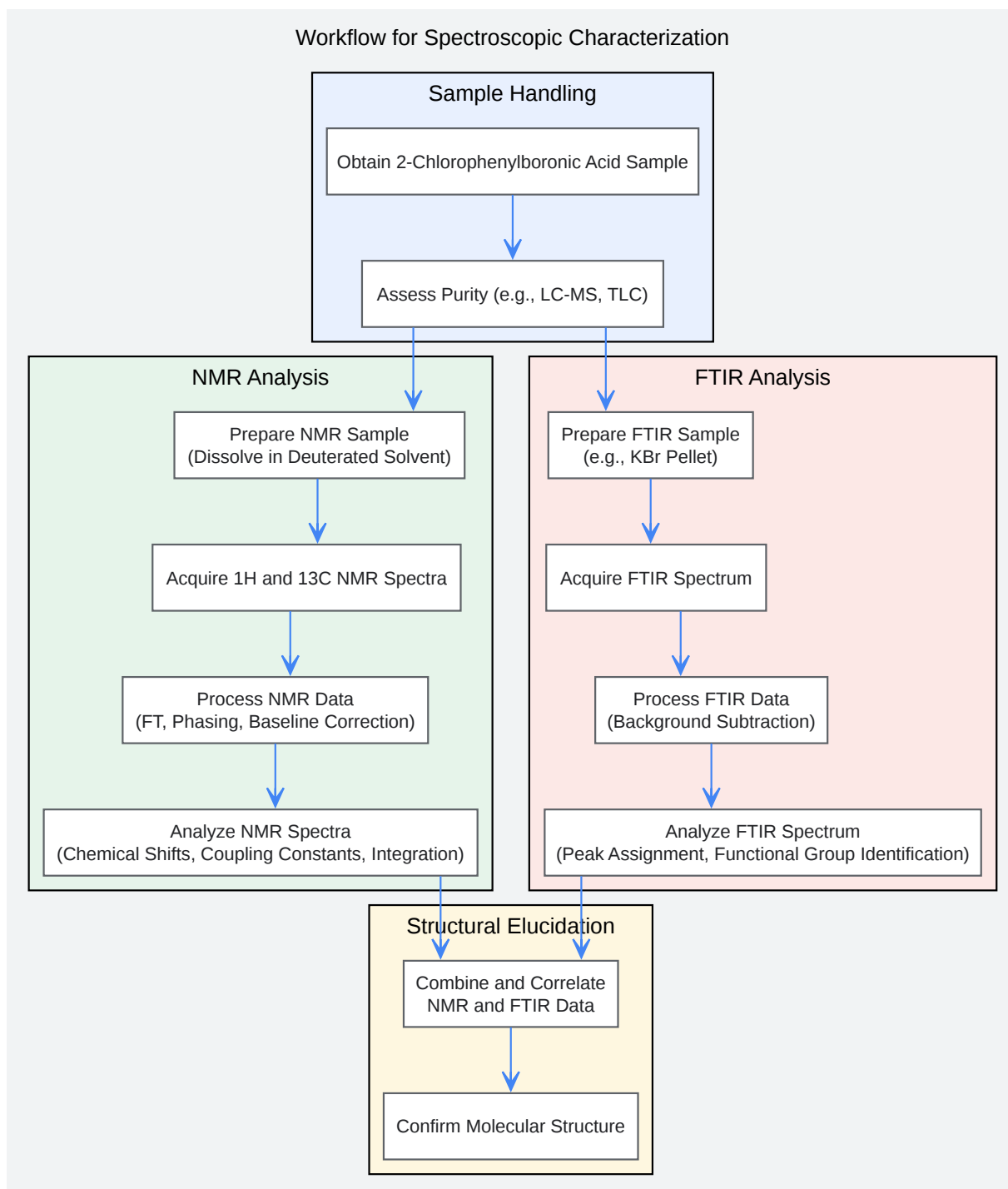
- Transfer a portion of the powder into a pellet die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

#### Data Acquisition:

- Spectrometer: Fourier Transform Infrared Spectrometer
- Mode: Transmission
- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of an organic compound like 2-Chlorophenylboronic acid.



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*Workflow for Spectroscopic Characterization*

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